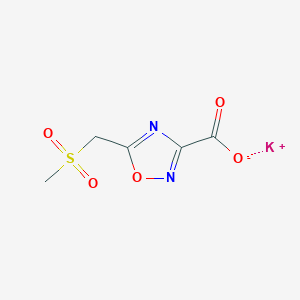

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a potassium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

One research direction involves the use of carbon nitrides as photocatalysts in the synthesis of oxadiazole derivatives. For instance, potassium poly(heptazine imide) shows promise as a heterogeneous and recyclable photocatalyst in the visible light-driven oxidative cyclization of N-acylhydrazones to corresponding oxadiazoles. This method utilizes elemental sulfur as an electron scavenger, producing a series of disubstituted oxadiazoles with varying substituents in yields ranging from 42% to 84% (Bogdan Kurpil et al., 2018).

Synthetic Chemistry

Research on oxadiazoles includes exploring their synthesis from various precursors. For example, the condensation of carboxylic acid esters and arylamidoximes in the presence of potassium carbonate facilitates the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles. This process, carried out under solvent-free conditions in a microwave oven, results in good yields and provides an efficient pathway to synthesize these compounds (Carlos Jonnatan Pimentel Barros et al., 2014).

Biological Applications

The biological activity of 1,3,4-oxadiazoles and related structures is a significant area of interest. Some sulfone compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit promising in vitro antibacterial bioactivities against tobacco bacterial wilt. Compounds like 5'c, 5'h, 5'i, and 5'j have demonstrated potential as bactericides for plants, with one compound, in particular, showing a stronger effect than the commercial bactericide Kocide 3000 (Weiming Xu et al., 2012).

Potassium Channel Blocking Activity

The synthesis and evaluation of (4-methanesulfonamidophenoxy)propanolamines have been undertaken to explore their potential as class III antiarrhythmic agents. These compounds have shown to block the channel conducting the delayed rectified potassium current, thereby increasing the cardiac action potential duration without affecting cardiac muscle conduction velocity. Such properties indicate their potential in developing new antiarrhythmic medications (S. Connors et al., 1991).

Wirkmechanismus

Eigenschaften

IUPAC Name |

potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLBLHVXNNDLKO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)

![methyl 4-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2736100.png)

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2736108.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)